2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride 2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 2247107-89-5
VCID: VC5343145
InChI: InChI=1S/C10H11ClFN.ClH/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H
SMILES: C1CC(NC1)C2=C(C=CC(=C2)F)Cl.Cl
Molecular Formula: C10H12Cl2FN
Molecular Weight: 236.11

2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride

CAS No.: 2247107-89-5

Cat. No.: VC5343145

Molecular Formula: C10H12Cl2FN

Molecular Weight: 236.11

* For research use only. Not for human or veterinary use.

2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride - 2247107-89-5

Specification

CAS No. 2247107-89-5
Molecular Formula C10H12Cl2FN
Molecular Weight 236.11
IUPAC Name 2-(2-chloro-5-fluorophenyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C10H11ClFN.ClH/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H
Standard InChI Key MZYAWBVYMJGXNS-UHFFFAOYSA-N
SMILES C1CC(NC1)C2=C(C=CC(=C2)F)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrrolidine ring substituted at the 2-position with a 2-chloro-5-fluorophenyl group, forming a secondary amine hydrochloride salt. The stereogenic center at the 2-position of the pyrrolidine ring gives rise to two enantiomers: (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride and (S)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H12Cl2FN\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{FN}
Molecular Weight236.11 g/mol
IUPAC Name2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
SMILESC1CC(NC1)C2=C(C=CC(=C2)F)Cl.Cl
InChI KeyMZYAWBVYMJGXNS-UHFFFAOYSA-N

The hydrochloride salt enhances stability and solubility in polar solvents, though experimental solubility data remain limited.

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis typically involves nucleophilic substitution or coupling reactions between 2-chloro-5-fluorophenyl precursors and pyrrolidine derivatives. For example, reacting 2-chloro-5-fluorobenzyl halides with pyrrolidine under basic conditions yields the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Enantioselective Synthesis

Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases, are employed to isolate the (R)- and (S)-enantiomers. Asymmetric catalysis, leveraging transition-metal complexes or organocatalysts, has also been explored to improve enantiomeric excess (ee) .

Table 2: Comparative Properties of Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
Biological ActivityVariable receptor bindingVariable metabolic stability
Synthetic Yield40–55% (typical)40–55% (typical)
HPLC Retention Time12.3 min (Chiralpak AD-H)14.7 min (Chiralpak AD-H)

Applications in Pharmaceutical Research

Central Nervous System (CNS) Therapeutics

The compound’s pyrrolidine scaffold mimics endogenous neurotransmitters, enabling interactions with dopamine and serotonin receptors. Preclinical studies highlight its potential in treating neuropsychiatric disorders, though clinical data remain proprietary.

Antibacterial and Antiviral Agents

Functionalization of the phenyl ring with electron-withdrawing groups (Cl, F) enhances membrane permeability, making derivatives effective against Gram-positive bacteria. Molecular docking studies suggest inhibitory activity against viral proteases, though in vivo validation is pending.

Future Research Directions

Enantiomer-Specific Pharmacokinetics

Comparative studies of (R)- and (S)-enantiomers in animal models are needed to elucidate differences in bioavailability, metabolism, and toxicity. Such data could inform the development of single-enantiomer drugs with improved safety profiles .

Green Synthesis Initiatives

Exploring solvent-free reactions or biocatalytic methods could reduce the environmental footprint of large-scale synthesis. Immobilized enzymes or microwave-assisted synthesis may enhance yield and stereoselectivity.

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